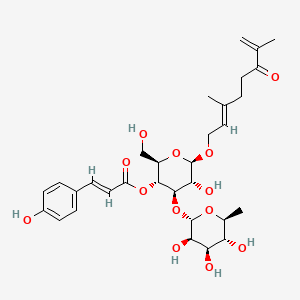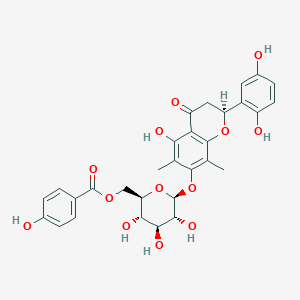
2-hydroxybenzoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic acid. It derives from a benzoyl-CoA and a salicylic acid. It is a conjugate acid of a 2-hydroxybenzoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Anaerobic Metabolism in Bacteria
The anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) in denitrifying bacteria involves the degradation of 2-hydroxybenzoate via benzoate or benzoyl-CoA. Enzyme activities detected include 2-hydroxybenzoate-CoA ligase and 2-hydroxybenzoyl-CoA reductase, suggesting a pathway for the degradation of salicylic acid in these bacteria (Bonting & Fuchs, 1996).
Reductive Dehydroxylation in Pseudomonas Species
In Pseudomonas species, 4-hydroxybenzoyl-CoA reductase plays a role in anaerobic degradation of phenolic compounds by reductively dehydroxylating 4-hydroxybenzoyl-CoA to benzoyl-CoA. This enzyme is significant in the metabolism of phenol, 4-hydroxybenzoate, and other aromatic compounds (Brackmann & Fuchs, 1993).
Metabolism in Thauera Aromatica
Thauera aromatica demonstrates unique enzyme activities during the metabolism of 3-hydroxybenzoate. This includes 3-hydroxybenzoate–CoA ligase and benzoyl-CoA reductase, highlighting the specialized enzyme system of this bacterium for the metabolism of 3-hydroxybenzoate (Laempe et al., 2001).
Ultraviolet Characterization of Hydroxybenzoyl-CoA Esters
The ultraviolet spectra of hydroxybenzoyl-CoA esters, including p-hydroxybenzoyl-CoA, were investigated to understand their esterolytic reactions. This research contributes to the broader understanding of the chemical behavior of these compounds (Webster et al., 1974).
Electrocatalytic Properties of Hydroxybenzoyl-CoA Reductase
The kinetic and electrochemical properties of Hydroxybenzoyl-CoA reductase (HBCR) were studied, revealing insights into the enzyme mechanisms involved in the metabolism of aromatic compounds (El Kasmi et al., 1995).
Novel Enzyme in Sorbus Aucuparia
In Sorbus aucuparia, a novel enzyme named biphenyl synthase was identified, showing activity with 2-hydroxybenzoyl-CoA. This enzyme demonstrates the diversity of biochemical pathways in plants (Liu et al., 2004).
Propiedades
Nombre del producto |
2-hydroxybenzoyl-CoA |
|---|---|
Fórmula molecular |
C28H40N7O18P3S |
Peso molecular |
887.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
YTKKDFTVSNSVEE-TYHXJLICSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)



![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)